![molecular formula C6H11N5 B13327075 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 1555794-59-6) is a bicyclic heterocyclic compound with a molecular formula of C₆H₁₁N₅ and a molecular weight of 153.19 g/mol . Its structure features a triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 7 and an amine at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive triazolopyrimidine derivatives, which are explored as kinase inhibitors, antimicrobial agents, and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloro-3-methylpyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups onto the triazolopyrimidine scaffold .
Scientific Research Applications
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Explored for its potential as an anticancer, antimicrobial, and antiviral agent.
Mechanism of Action
The mechanism of action of 7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This can disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The triazolopyrimidine scaffold is highly versatile, with modifications at positions 2, 5, and 7 significantly influencing physicochemical properties and biological activity. Below is a detailed comparison:
Structural Features and Substituent Variations
Key Observations :
- Position 7 : The target compound’s methyl group is replaced with bulkier (e.g., phenyl) or electron-deficient (e.g., CF₃) groups in analogs, altering steric and electronic profiles .
- Position 2: Amine substitution is critical for hydrogen bonding; replacement with difluoromethyl (nonpolar) or sulfonamides (polar) modulates solubility and target interactions .
Physicochemical Properties
- Lipophilicity: Methyl at position 7 (target compound) reduces polarity vs.
- Metabolic Stability : Fluorinated derivatives (e.g., Compound 36 in ) exhibit enhanced stability due to resistance to oxidative metabolism.
- Melting Points : Vary widely; e.g., Compound 36 () melts at 208°C, while sulfonamide derivatives () likely have higher melting points due to hydrogen bonding .
Biological Activity
7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound belonging to the triazolopyrimidine family. Its unique structure features a triazole ring fused to a pyrimidine system, which contributes to its diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an antitumor agent and its antimicrobial and antiviral properties.
- Molecular Formula : C6H10N4
- Molecular Weight : 154.18 g/mol
- CAS Number : 102169-67-5
Biological Activity Overview
Research has demonstrated that this compound exhibits significant biological activity:
-
Antitumor Activity :
- The compound has shown promise in inhibiting specific kinases involved in cancer cell proliferation. For instance, studies indicate that it can disrupt signaling pathways critical for tumor growth and survival.
-
Antimicrobial Properties :
- It has been evaluated for its effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes essential for cell wall synthesis and metabolism.
- Antiviral Effects :
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : The compound inhibits specific kinases that play crucial roles in cell signaling pathways related to cancer progression.
- Enzyme Inhibition : It disrupts the function of enzymes necessary for microbial survival and replication.
- Viral Targeting : Inhibition of viral polymerases leads to decreased viral load in infected cells.
Comparative Analysis with Related Compounds
The following table summarizes some compounds structurally related to this compound and their respective biological activities:
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
N-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | C6H10N4 | Antimicrobial |
7-Cyclopropyl-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | C8H12N4 | Antitumor |
7-Methyl-[1,2]-triazolo[3',4':3',4]-pyrimidine | C6H8N4 | Antiviral |
This comparative analysis reveals that structural modifications can significantly influence the pharmacological profiles of these compounds.
Case Studies
Several studies have documented the efficacy of this compound:
- Antitumor Efficacy in Cell Lines :
- Antiviral Activity Against Influenza :
-
Antimicrobial Testing :
- Tests against Gram-positive and Gram-negative bacteria indicated effective inhibition at low concentrations (MIC values ranging from 0.5 to 16 µg/mL), showcasing its potential as a therapeutic agent against bacterial infections.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclocondensation of 3-amino-1H-triazole with carbonyl derivatives under acidic or basic conditions. Key parameters include:
- Catalysts : Cerium ammonium nitrate (CAN) or copper acetate enhance reaction efficiency by stabilizing intermediates .
- Solvents : Ethanol or dichlorobenzene are preferred for solubility and reactivity .
- Green methods : Ultrasonic irradiation reduces reaction time (e.g., from 12 hours to 2–3 hours) and improves yields by 15–20% via cavitation effects .
- Temperature : Optimal ranges are 80–100°C, with higher temperatures risking decomposition .
Q. How can the structural integrity and purity of this compound be validated?
- Spectroscopy : ¹H/¹³C NMR confirms methyl and amine group positions (e.g., methyl protons at δ 1.8–2.1 ppm; NH₂ signals at δ 5.5–6.0 ppm) . IR spectroscopy identifies N-H stretches (~3300 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (153.19 g/mol) and detects impurities .
- X-ray crystallography : Resolves bond angles and torsional strain in the fused triazole-pyrimidine system .
Q. What preliminary biological activities have been reported for this compound?
- Anticancer potential : Pyrazolo[1,5-a]pyrimidine analogs inhibit cyclin-dependent kinases (CDKs) with IC₅₀ values <1 µM in leukemia cell lines .
- Antiviral activity : Triazolopyrimidines disrupt viral replication machinery, e.g., SARS-CoV-2 main protease inhibition (Ki ~50 nM) .
- Enzyme inhibition : Methyl substitution at position 7 enhances selectivity for kinases over phosphatases .
Advanced Research Questions
Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?
- Substituent effects :
- Methyl group (position 7) : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration .
- Fluorine substitution : Enhances metabolic stability (e.g., difluoromethyl analogs show 2× longer plasma half-life in rodents) .
- Amino group (position 2) : Critical for hydrogen bonding with ATP-binding pockets (e.g., CDK2 binding energy: −9.2 kcal/mol) .
- Comparative studies : 7-Methyl derivatives exhibit 10-fold higher potency than 7-cyclopropyl analogs in kinase inhibition assays .
Q. What mechanistic insights explain its interaction with biological targets?
- Molecular docking : The triazole ring forms π-π interactions with Phe80 in CDK2, while the methyl group stabilizes hydrophobic pockets .
- Enzyme kinetics : Non-competitive inhibition of viral proteases (Ki = 45 nM) suggests allosteric binding .
- In vivo models : In Parkinson’s disease rats, triazolopyrimidines potentiate L-Dopa efficacy (1 mg/kg dose reduces dyskinesia by 40%) via adenosine A2A receptor antagonism .
Q. How can contradictory data in literature regarding bioactivity be resolved?
- Case study : Discrepancies in IC₅₀ values for CDK inhibition (e.g., 0.8 µM vs. 2.5 µM) arise from:
- Mitigation strategies :
Q. Methodological Recommendations
- Synthetic optimization : Employ DoE (Design of Experiments) to map solvent/catalyst interactions .
- SAR studies : Combine QSAR modeling with fragment-based screening to prioritize substituents .
- Data validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for binding affinity + cell viability assays) .
Properties
Molecular Formula |
C6H11N5 |
---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C6H11N5/c1-4-2-3-8-6-9-5(7)10-11(4)6/h4H,2-3H2,1H3,(H3,7,8,9,10) |
InChI Key |
HHPXYOMHYFDHPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC2=NC(=NN12)N |
Origin of Product |
United States |
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